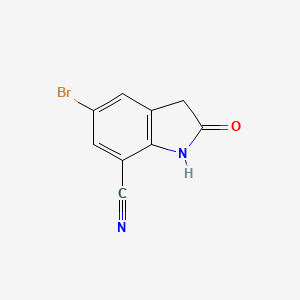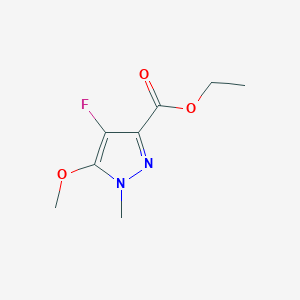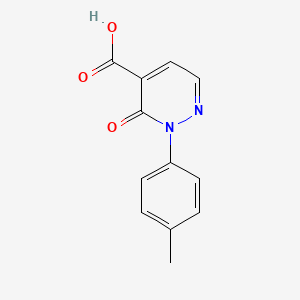
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a carboxylic acid group and a p-tolyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 2-formylbenzoic acid with primary amines and secondary phosphine oxides under catalyst-free, mild conditions . This method is advantageous due to its high atom efficiency and the ability to form products in a single step.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
類似化合物との比較
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities with 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid.
Indole Derivatives: Indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a p-tolyl group
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h2-7H,1H3,(H,16,17) |
InChIキー |
YIQHADCEMYNVAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
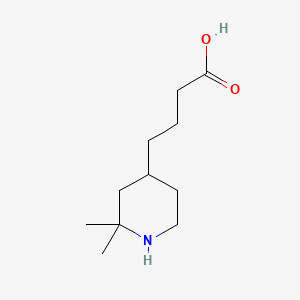
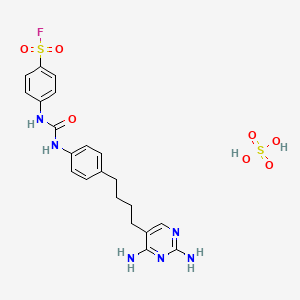
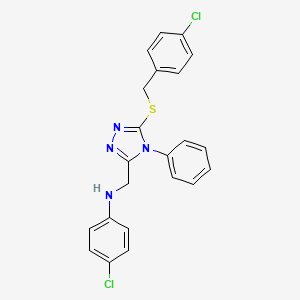

![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
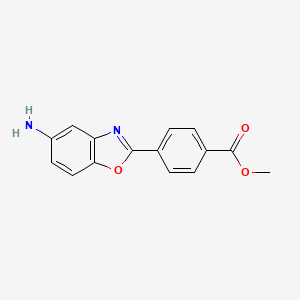
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
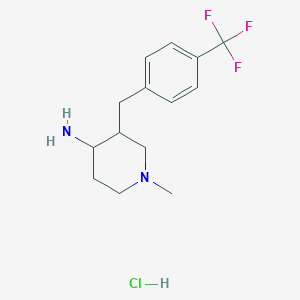
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
